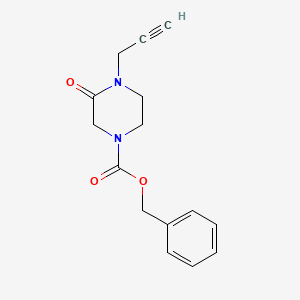

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

概要

説明

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is part of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

化学反応の分析

Types of Reactions

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

Biological Activities

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Its structural features enhance its lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Case Studies

Case Study 1: Anticancer Mechanism

A detailed study evaluated the anticancer efficacy of Benzyl 3-oxo-4-(prop-2-yn-1-y)piperazine-1-carboxylate, revealing that treatment led to a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis markers, demonstrating the compound's potential as an anticancer agent.

作用機序

The mechanism of action of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its propargyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

生物活性

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a heterocyclic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C15H16N2O3

- CAS Number: 234108-42-0

- Molecular Weight: 272.3 g/mol

Synthesis:

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions. This method yields a compound that exhibits unique reactivity due to the presence of the propargyl group, which is significant for its biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |

| Escherichia coli | 25.0 | Ciprofloxacin (2) |

These results suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests demonstrated significant inhibition against common fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) | Control |

|---|---|---|

| Candida albicans | 20 | Fluconazole (15) |

| Aspergillus niger | 18 | Amphotericin B (20) |

These findings indicate that this compound exhibits promising antifungal activity, particularly against Candida albicans and Aspergillus niger .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This mechanism is crucial for its antibacterial and antifungal activities, as it disrupts essential cellular processes in pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperazine derivatives, providing context for understanding the efficacy of this compound:

- Study on Antibacterial Activity: A comparative study showed that piperazine derivatives with various substituents exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the piperazine ring can significantly enhance antibacterial potency .

- Antifungal Evaluation: Another study assessed a range of piperazine derivatives for antifungal activity, revealing that certain modifications led to increased efficacy against Candida albicans, with some derivatives achieving inhibition zones exceeding those of standard antifungal agents .

特性

IUPAC Name |

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDDLMIOBTZHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。